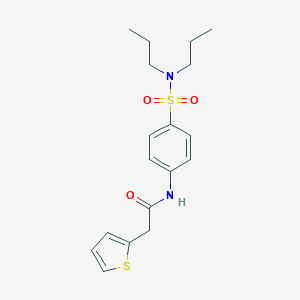![molecular formula C21H18N4O3S B216322 methyl 2-[(4E)-1-(1,3-benzothiazol-2-yl)-4-[(4-methylanilino)methylidene]-5-oxopyrazol-3-yl]acetate](/img/structure/B216322.png)
methyl 2-[(4E)-1-(1,3-benzothiazol-2-yl)-4-[(4-methylanilino)methylidene]-5-oxopyrazol-3-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(4E)-1-(1,3-benzothiazol-2-yl)-4-[(4-methylanilino)methylidene]-5-oxopyrazol-3-yl]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Methyl 2-[(4E)-1-(1,3-benzothiazol-2-yl)-4-[(4-methylanilino)methylidene]-5-oxopyrazol-3-yl]acetate is not yet fully understood. However, it is believed to exert its effects by inhibiting various enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Methyl 2-[(4E)-1-(1,3-benzothiazol-2-yl)-4-[(4-methylanilino)methylidene]-5-oxopyrazol-3-yl]acetate has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines and reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Methyl 2-[(4E)-1-(1,3-benzothiazol-2-yl)-4-[(4-methylanilino)methylidene]-5-oxopyrazol-3-yl]acetate in lab experiments is its potential to be used as a cancer treatment. Additionally, it has also been found to exhibit anti-inflammatory properties. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its mechanism of action.
Orientations Futures
There are several potential future directions for the research on Methyl 2-[(4E)-1-(1,3-benzothiazol-2-yl)-4-[(4-methylanilino)methylidene]-5-oxopyrazol-3-yl]acetate. One of the future directions is to further study its mechanism of action to better understand how it exerts its effects. Additionally, it can be studied for its potential use in combination therapy with other cancer treatments. Moreover, it can be studied for its potential use in treating other diseases that involve inflammation.
Méthodes De Synthèse
Methyl 2-[(4E)-1-(1,3-benzothiazol-2-yl)-4-[(4-methylanilino)methylidene]-5-oxopyrazol-3-yl]acetate can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis involves the reaction of 2-aminobenzothiazole, methyl acetoacetate, and 4-methylaniline in the presence of a catalyst. The resulting product is then subjected to further reactions to obtain the final product.
Applications De Recherche Scientifique
Methyl 2-[(4E)-1-(1,3-benzothiazol-2-yl)-4-[(4-methylanilino)methylidene]-5-oxopyrazol-3-yl]acetate has been studied extensively for its potential applications in various fields. It has been found to exhibit significant activity against various cancer cell lines, making it a promising candidate for cancer treatment. Additionally, it has also been studied for its potential use as an anti-inflammatory agent.
Propriétés
Nom du produit |
methyl 2-[(4E)-1-(1,3-benzothiazol-2-yl)-4-[(4-methylanilino)methylidene]-5-oxopyrazol-3-yl]acetate |
|---|---|
Formule moléculaire |
C21H18N4O3S |
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
methyl 2-[(4E)-1-(1,3-benzothiazol-2-yl)-4-[(4-methylanilino)methylidene]-5-oxopyrazol-3-yl]acetate |
InChI |
InChI=1S/C21H18N4O3S/c1-13-7-9-14(10-8-13)22-12-15-17(11-19(26)28-2)24-25(20(15)27)21-23-16-5-3-4-6-18(16)29-21/h3-10,12,22H,11H2,1-2H3/b15-12+ |
Clé InChI |
SGYMNXRSPTYGPV-NTCAYCPXSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)N/C=C/2\C(=NN(C2=O)C3=NC4=CC=CC=C4S3)CC(=O)OC |
SMILES |
CC1=CC=C(C=C1)NC=C2C(=NN(C2=O)C3=NC4=CC=CC=C4S3)CC(=O)OC |
SMILES canonique |
CC1=CC=C(C=C1)NC=C2C(=NN(C2=O)C3=NC4=CC=CC=C4S3)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenylbutanamide](/img/structure/B216241.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3-phenylpropanamide](/img/structure/B216242.png)
![2-(4-bromophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B216244.png)
![2-(4-bromophenyl)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B216245.png)
![2-(4-bromophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216246.png)
![2-(4-chlorophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216248.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3,3-dimethylbutanamide](/img/structure/B216249.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B216250.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide](/img/structure/B216254.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-methylbutanamide](/img/structure/B216255.png)
![2-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(methylsulfanyl)benzamide](/img/structure/B216259.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3-methylbutanamide](/img/structure/B216261.png)